4-(2-Oxopropyl)aminobutanal

Catalog No.
S15963931
CAS No.
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Oxopropyl)aminobutanal

Product Name

4-(2-Oxopropyl)aminobutanal

IUPAC Name

4-(2-oxopropylamino)butanal

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-7(10)6-8-4-2-3-5-9/h5,8H,2-4,6H2,1H3

InChI Key

QKHGJSYYKNVKSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNCCCC=O

4-(2-Oxopropyl)aminobutanal is a chemical compound with the molecular formula C7H13NO2C_7H_{13}NO_2 and a molecular weight of 143.18 g/mol. Its structure features an amino group attached to a butanal chain, along with a 2-oxopropyl substituent. The compound is classified under the category of aminoaldehydes, which are characterized by the presence of both an amino group and an aldehyde functional group. The IUPAC name for this compound is 4-(2-oxopropylamino)butanal, and it has various structural representations including its InChI and SMILES notations, which facilitate its identification in chemical databases .

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert 4-(2-oxopropyl)aminobutanal into its corresponding amine derivatives, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: The amino group can undergo substitution reactions, leading to the formation of amides or esters when reacted with various electrophiles.

Major Products Formed

  • Oxidation Products: Carboxylic acids and ketones.
  • Reduction Products: Primary amines.
  • Substitution Products: Amides and esters.

The biological activity of 4-(2-oxopropyl)aminobutanal has been explored in various contexts. It is known to interact with enzymes and receptors due to its amino group, which can participate in biological processes such as enzyme catalysis and metabolic pathways. Its aldehyde and ketone functionalities allow it to engage in redox reactions, potentially influencing cellular mechanisms .

4-(2-Oxopropyl)aminobutanal has several applications across different fields:

  • Organic Synthesis: It serves as a building block for the preparation of more complex organic molecules.
  • Biochemical Studies: The compound is used to investigate enzyme mechanisms and metabolic pathways.
  • Industrial Uses: It finds applications in producing various chemicals and materials, including polymers and coatings .

Studies have shown that 4-(2-oxopropyl)aminobutanal interacts with various biological targets due to its functional groups. The specific mechanisms of action depend on the context in which it is applied, particularly regarding its reactivity with enzymes and metabolic pathways. Research into its interactions has implications for understanding its role in biological systems and potential therapeutic uses .

Several compounds share structural similarities with 4-(2-oxopropyl)aminobutanal, each exhibiting unique properties:

Compound NameStructure TypeKey Differences
4-(2-Oxopropyl)benzonitrileAromatic ring instead of butanalContains a benzene ring; different reactivity
4-(2-Oxopropyl)benzoic acidCarboxylic acid groupContains a carboxylic acid instead of an aldehyde
4-(2-Oxopropyl)cycloheptan-1-oneCyclic structureFeatures a cycloheptanone ring; alters sterics

Uniqueness

4-(2-Oxopropyl)aminobutanal is unique due to its combination of functional groups that allow for diverse reactivity, making it valuable in both research and industrial applications. Its ability to undergo various chemical transformations distinguishes it from similar compounds .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.094628657 g/mol

Monoisotopic Mass

143.094628657 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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